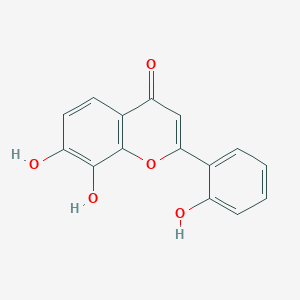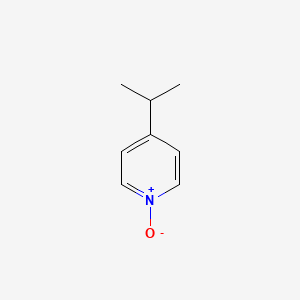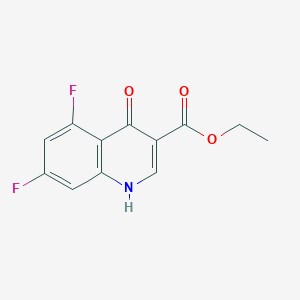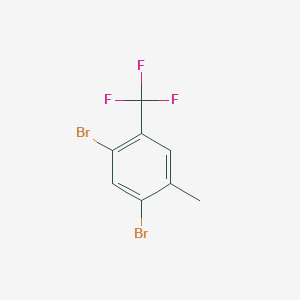
7,8,2'-Trihydroxyflavone
Overview
Description
7,8,2’-Trihydroxyflavone is a naturally occurring flavone, a type of polyphenolic compound found in various plants. It is known for its potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
7,8,2’-Trihydroxyflavone, also known as Tropoflavin, is a naturally occurring flavone found in Godmania aesculifolia, Tridax procumbens, and primula tree leaves . It has been found to act as a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB) , the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF) . It also acts as a direct inhibitor of human and murine pyridoxal phosphatase .
Mode of Action
7,8,2’-Trihydroxyflavone mimics the physiological actions of BDNF by binding to the extracellular domain of the TrkB receptor . It also binds and reversibly inhibits pyridoxal phosphatase with low micromolar affinity and sub-micromolar potency .
Biochemical Pathways
The activation of TrkB by 7,8,2’-Trihydroxyflavone leads to the initiation of several downstream signaling pathways that are crucial for neuronal survival, differentiation, and synaptic plasticity . The inhibition of pyridoxal phosphatase leads to an increase in pyridoxal 5’-phosphate (PLP) levels, the co-enzymatically active form of vitamin B6 .
Pharmacokinetics
The in vivo evidence for the pharmacokinetics profile of 7,8-Dihydroxyflavone (a close relative of 7,8,2’-Trihydroxyflavone) indicated that the plasma half-life of this compound in mice, after oral administration of 50 mg/kg, was 134 minutes. The plasma concentration peaked at 10 minutes with 70 ng/ml and was still detectable after 8 hours (5 ng/ml). 7,8-Dihydroxyflavone was found to be able to cross the blood-brain barrier .
Result of Action
The activation of TrkB by 7,8,2’-Trihydroxyflavone has demonstrated therapeutic efficacy in animal models of a variety of central nervous system disorders . The increase in PLP levels due to the inhibition of pyridoxal phosphatase by 7,8,2’-Trihydroxyflavone offers an alternative mechanism for the effects of this compound in cognitive improvement in several mouse models .
Action Environment
The action of 7,8,2’-Trihydroxyflavone is influenced by various environmental factors. For instance, its bioavailability and ability to cross the blood-brain barrier make it effective in the central nervous system . .
Biochemical Analysis
Biochemical Properties
7,8,2’-Trihydroxyflavone plays a pivotal role in various biochemical reactions. It acts as a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the primary signaling receptor for brain-derived neurotrophic factor (BDNF). This interaction is crucial for mediating neuroprotective and neurotrophic effects . Additionally, 7,8,2’-Trihydroxyflavone has been found to inhibit pyridoxal phosphatase, an enzyme that regulates levels of pyridoxal 5’-phosphate, the active form of vitamin B6 . This inhibition can influence various metabolic pathways and cellular functions.
Cellular Effects
7,8,2’-Trihydroxyflavone exerts significant effects on various cell types and cellular processes. In neuronal cells, it enhances cell survival, promotes neurite outgrowth, and protects against oxidative stress-induced damage . The compound influences cell signaling pathways, including the activation of TrkB receptors, which leads to downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways . These pathways are critical for cell survival, differentiation, and synaptic plasticity. Additionally, 7,8,2’-Trihydroxyflavone modulates gene expression related to neuroprotection and antioxidant defense .
Molecular Mechanism
The molecular mechanism of 7,8,2’-Trihydroxyflavone involves its binding to the TrkB receptor, mimicking the action of BDNF . This binding activates the receptor, triggering a cascade of intracellular signaling events that promote neuronal survival and plasticity. Furthermore, 7,8,2’-Trihydroxyflavone inhibits pyridoxal phosphatase by binding to its active site, thereby increasing the levels of pyridoxal 5’-phosphate . This inhibition can affect various metabolic processes and enzyme activities within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8,2’-Trihydroxyflavone have been observed to change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that continuous exposure to 7,8,2’-Trihydroxyflavone can lead to sustained activation of TrkB signaling pathways, resulting in prolonged neuroprotective effects . The stability and efficacy of the compound can vary depending on the experimental conditions and the biological system used.
Dosage Effects in Animal Models
The effects of 7,8,2’-Trihydroxyflavone vary with different dosages in animal models. At low to moderate doses, the compound exhibits neuroprotective and cognitive-enhancing effects without significant toxicity . At high doses, it can cause adverse effects such as oxidative stress and cellular toxicity . The therapeutic window for 7,8,2’-Trihydroxyflavone is relatively narrow, necessitating careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
7,8,2’-Trihydroxyflavone is involved in several metabolic pathways. It interacts with enzymes such as pyridoxal phosphatase, influencing the levels of pyridoxal 5’-phosphate and other metabolites . The compound also affects metabolic fluxes related to antioxidant defense and energy metabolism . These interactions can have broad implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 7,8,2’-Trihydroxyflavone within cells and tissues are mediated by various transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it is transported via passive diffusion and active transport mechanisms involving proteins such as P-glycoprotein and multidrug resistance-associated proteins . These transport mechanisms influence the localization and accumulation of 7,8,2’-Trihydroxyflavone in different tissues.
Subcellular Localization
7,8,2’-Trihydroxyflavone is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be influenced by its subcellular localization. For instance, in the mitochondria, 7,8,2’-Trihydroxyflavone can enhance mitochondrial function and protect against oxidative stress . In the nucleus, it can modulate gene expression by interacting with transcription factors and other nuclear proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,2’-Trihydroxyflavone typically involves the use of flavonoid precursors. One common method is the cyclization of 2’-hydroxychalcones under acidic conditions, followed by hydroxylation at specific positions. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of 7,8,2’-Trihydroxyflavone may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification through chromatography, and crystallization. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7,8,2’-Trihydroxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavones.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the flavone structure.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3) in organic solvents.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, or glycosylated derivatives of 7,8,2’-Trihydroxyflavone.
Scientific Research Applications
7,8,2’-Trihydroxyflavone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study flavonoid chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties.
Comparison with Similar Compounds
7,8-Dihydroxyflavone: A closely related compound with similar neuroprotective properties but differing in the position of hydroxyl groups.
Apigenin (4’,5,7-Trihydroxyflavone): Known for its anti-cancer and anti-inflammatory activities.
Luteolin (3’,4’,5,7-Tetrahydroxyflavone): Exhibits strong antioxidant and anti-inflammatory effects.
Uniqueness: 7,8,2’-Trihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and higher potency in certain applications compared to its analogs .
Properties
IUPAC Name |
7,8-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-10-4-2-1-3-8(10)13-7-12(18)9-5-6-11(17)14(19)15(9)20-13/h1-7,16-17,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGZYXRWZXMYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350273 | |
| Record name | 7,8,2'-TRIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263407-44-9 | |
| Record name | 7,8-Dihydroxy-2-(2-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263407-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8,2'-TRIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Aza-6-thiabenzo[def]chrysene-1,3-dione](/img/structure/B3031299.png)


